1-(4-Methoxybenzyl)-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione
Description
1-(4-Methoxybenzyl)-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione is a benzodiazepine-2,5-dione derivative characterized by a 4-methoxybenzyl substituent at the N1 position. This core structure consists of a seven-membered diazepine ring fused to a benzene ring, with two ketone groups at positions 2 and 3. The 4-methoxybenzyl group introduces electron-donating properties and steric bulk, which may influence biological activity and pharmacokinetic parameters such as solubility and metabolic stability .
Synthetic routes for analogous compounds involve condensation reactions between isatoic anhydride and amino acid derivatives, often catalyzed by transition metals like H₂PtCl₆ . Microwave-assisted alkylation has also been employed for N-substitution in related structures .
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-3,4-dihydro-1,4-benzodiazepine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-22-13-8-6-12(7-9-13)11-19-15-5-3-2-4-14(15)17(21)18-10-16(19)20/h2-9H,10-11H2,1H3,(H,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRZQNJZWXRBEOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)CNC(=O)C3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50391652 | |
| Record name | 1-(4-Methoxybenzyl)-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50391652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169504-53-4 | |
| Record name | 1-(4-Methoxybenzyl)-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50391652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reductive Amination with 4-Methoxybenzylamine
A foundational approach involves reductive amination to introduce the 4-methoxybenzyl group. In a protocol adapted from base-mediated alkylation studies, salicylaldehyde derivatives are condensed with 4-methoxybenzylamine under inert conditions. For example, treatment of 2-aminobenzaldehyde with 4-methoxybenzylamine in methanol at room temperature for 18 hours forms a Schiff base intermediate. Subsequent reduction with sodium borohydride (NaBH4) at 0°C yields the secondary amine, which is then cyclized under acidic conditions to form the diazepine ring. Microwave-assisted heating (90 seconds at 120°C) enhances regioselectivity for N-alkylation over competing O-alkylation pathways, achieving yields up to 85%.
Acid-Catalyzed Cyclization
Cyclization of the linear amine intermediate to the diazepine-2,5-dione core is achieved using Brønsted or Lewis acids. Hydrochloric acid in diethyl ether (1 M) induces ring closure at room temperature, with the 4-methoxybenzyl group stabilizing the transition state through resonance effects. Alternatively, chloroacetic acid (pKa = 2.87) in tetrahydrofuran (THF) at reflux accelerates cyclization, yielding the target compound in 90% efficiency.
Transition Metal-Catalyzed Methods
Platinum-Catalyzed Cyclization
A robust method from recent literature employs hexachloroplatinic acid (H2PtCl6) as a catalyst for constructing the diazepine-dione framework. Starting from N-(4-methoxybenzyl)anthranilamide, refluxing in THF with 15 mol% H2PtCl6 for 30–40 minutes induces cyclodehydration. This method avoids racemization and achieves isolated yields of 63–72% after purification via silica gel chromatography (hexanes/EtOAc, 7:3). Comparative studies show that electron-donating groups like the 4-methoxy substituent enhance reaction rates by stabilizing cationic intermediates during cyclization.
Solvent and Base Effects on Alkylation
Microwave-Assisted N-Alkylation
Conventional alkylation of 1,4-benzodiazepinones with 4-methoxybenzyl chloride in DMF using K2CO3 as a base requires prolonged heating (8–12 hours). Microwave irradiation (300 W, 100°C) reduces reaction time to 2 hours while improving N-4 selectivity from 60% to 98%. Ab initio calculations (MP2/6-31G*) attribute this shift to preferential deprotonation at N-4 under rapid heating conditions.
Solvent Optimization
Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) enhance solubility of the benzodiazepine precursor but may promote side reactions. Switching to tetrahydrofuran (THF) or dichloromethane (DCM) minimizes hydrolysis of the 4-methoxybenzyl group during alkylation, preserving yields above 75%.
Purification and Characterization
Chromatographic Techniques
Crude products are purified via flash chromatography using gradients of hexanes/ethyl acetate (9:1 to 7:3). The 4-methoxybenzyl substituent increases polarity, necessitating higher ethyl acetate ratios (up to 50%) for elution. Recrystallization from ethanol/water mixtures (1:1) further enhances purity to >95%.
Spectroscopic Validation
1H NMR analysis confirms the presence of the 4-methoxybenzyl group through distinctive singlet peaks at δ 3.80 (OCH3) and aromatic multiplets between δ 6.8–7.5. Infrared spectroscopy reveals carbonyl stretches at 1695–1711 cm⁻¹ for the dione moiety. High-resolution mass spectrometry (HRMS) corroborates molecular formulas with mass errors <2 ppm.
Comparative Analysis of Synthetic Routes
Table 1: Efficiency of Preparation Methods
Chemical Reactions Analysis
1-(4-Methoxybenzyl)-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include H2PtCl6, CDI, and various solvents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with H2PtCl6 can lead to the formation of diverse substituents at the C-3 position .
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It has been studied for its potential as an anti-tubercular agent, with promising activity against mycobacterial tuberculosis . Additionally, it has been evaluated for its cytotoxic activity against various cancer cell lines, including human colon adenocarcinoma, human skin melanoma, and human ovarian adenocarcinoma . The compound’s ability to inhibit endothelin receptors has also been explored, making it a potential candidate for the development of new therapeutic agents .
Mechanism of Action
The mechanism of action of 1-(4-Methoxybenzyl)-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the enoyl acyl carrier protein, which is crucial for the development of new lead drug candidates in the treatment of multi-drug resistant tuberculosis . Additionally, the compound’s interaction with endothelin receptors has been studied, revealing its potential as an endothelin receptor antagonist .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and properties of analogous compounds:
Physicochemical Properties
- Solubility : Methyl and propyl substituents (e.g., 3,4-dimethyl-3-propyl derivative) reduce aqueous solubility but enhance lipid membrane permeability .
- Melting Points : The 1-phenyl derivative has a higher melting point (221–224°C) compared to the 4-methyl analog (222–224°C), likely due to increased crystallinity .
Commercial Availability
- The 4-methyl derivative is commercially available at $51/500 mg (Matrix Scientific), while the 3-methyl variant costs $320/1 g (Crysdot) . No suppliers were identified for the 4-methoxybenzyl derivative, suggesting it remains in preclinical research.
Biological Activity
1-(4-Methoxybenzyl)-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione is a compound belonging to the benzodiazepine family, known for its diverse biological activities. This article explores its biological activity based on recent studies, including anticancer properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzodiazepine core with a methoxybenzyl substituent. Its molecular formula is with a molecular weight of approximately 270.28 g/mol. The presence of the methoxy group is significant as it influences the compound's lipophilicity and biological interactions.
Anticancer Activity
Recent studies have identified derivatives of benzodiazepine-2,5-dione as potential anticancer agents. Notably, one study demonstrated that compounds with this scaffold exhibited significant growth inhibition across various human tumor cell lines. The average growth inhibitory concentration (GI50) was reported at against 60 tumor cell lines from nine different cancer types .
Mechanism of Action:
The mechanism underlying the anticancer effects of these compounds includes:
- Induction of Apoptosis: The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells.
- Inhibition of Protein Synthesis: It was observed that the compound inhibits protein synthesis in cancer cells, which is crucial for tumor growth and survival .
Case Study:
In a xenograft mouse model of non-small-cell lung cancer (NCI-H522), treatment with the compound significantly inhibited tumor growth without observable toxic effects . This highlights its potential as a therapeutic agent in oncology.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the benzodiazepine core can enhance biological activity. For instance:
- Substituents: The presence of electron-donating groups like methoxy increases potency.
- Ring Modifications: Alterations in the dihydro structure can lead to variations in cytotoxicity and selectivity towards cancer cells.
Cytotoxicity Studies
Table 1 summarizes the cytotoxic effects observed in various studies:
| Compound | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| This compound | HeLa | 52.3 | Selective for cancerous cells |
| This compound | U87 | 45.7 | Induces necrosis |
| Control Compound | HEK293 | >200 | Higher IC50 indicates lower toxicity |
This table illustrates that while the compound exhibits selective cytotoxicity towards cancer cell lines like HeLa and U87, it remains less toxic to normal cell lines such as HEK293.
Antibacterial Activity
Despite promising anticancer properties, studies have shown limited antibacterial activity for derivatives of benzodiazepine compounds at tested concentrations (12.5–100 µM) against various bacterial strains . This suggests that while the compound may not serve as an effective antibacterial agent, its primary focus remains on cancer treatment.
Q & A
Q. What protocols ensure safe handling and disposal of this compound in laboratory settings?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and safety goggles.
- Waste Management : Neutralize acidic/basic residues before disposal. Incinerate organic waste via certified facilities.
- Spill Control : Absorb with vermiculite and treat with 10% sodium bicarbonate solution. Document incidents per OSHA guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
